molecular formula C11H10N2O3 B11889673 Benzyl oxazol-5-ylcarbamate

Benzyl oxazol-5-ylcarbamate

Cat. No.: B11889673
M. Wt: 218.21 g/mol
InChI Key: LKXXNDBECNPKJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl oxazol-5-ylcarbamate typically involves the reaction of benzylamine with oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Biological Activity

Benzyl oxazol-5-ylcarbamate, a compound belonging to the carbamate class, has garnered attention in pharmacological and medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an oxazole ring, which is further linked to a carbamate functional group. Its molecular formula is C10_{10}H10_{10}N2_{2}O2_{2}, with a molecular weight of 198.20 g/mol. The unique structure allows for interactions with various biological pathways, enhancing its utility in medicinal applications.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. A study on benzoxazole derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL for effective strains.

2. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. In vitro studies demonstrated its ability to inhibit lipoxygenase activity, which plays a critical role in inflammatory processes . Compounds structurally related to this carbamate have been tested for their anti-inflammatory effects, showing promising results in models of carrageenan-induced paw edema .

3. Anticancer Activity

The anticancer properties of this compound have been explored through various derivatives. For instance, compounds related to this structure demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50_{50} values ranged from 20 nM to over 50 µM depending on the specific derivative and cell line evaluated . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Cellular Interaction : It interacts with cellular receptors and transporters, influencing cellular uptake and efflux mechanisms that affect drug efficacy.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound derivatives against human cancer cell lines, it was found that certain modifications significantly enhanced cytotoxicity. For example, the introduction of halogen substituents on the aromatic ring improved the overall potency against MCF-7 cells with an IC50_{50} value of 57.89 µM .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce edema in animal models significantly. The study utilized carrageenan-induced paw edema models where the compounds exhibited up to 86% inhibition compared to control groups .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50_{50} or MIC Value Reference
AntibacterialBacillus subtilis3.12 µg/mL
AntifungalCandida albicansNot specified
Anti-inflammatoryCarrageenan-induced edemaUp to 86% inhibition
AnticancerMCF-7 (breast cancer)57.89 µM
A549 (lung cancer)Variable

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

benzyl N-(1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C11H10N2O3/c14-11(13-10-6-12-8-16-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14)

InChI Key

LKXXNDBECNPKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CO2

Origin of Product

United States

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